molecular formula C9H9NO6S B3007591 2-(4-Nitrobenzenesulfonyl)propanoic acid CAS No. 104383-70-2

2-(4-Nitrobenzenesulfonyl)propanoic acid

Cat. No.: B3007591
CAS No.: 104383-70-2
M. Wt: 259.23
InChI Key: CPLXXAYGPKDGDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Nitrobenzenesulfonyl)propanoic acid, also known as 2-[(4-nitrophenyl)sulfonyl]propanoic acid, is a chemical compound with the molecular formula C9H9NO6S . It has a molecular weight of 259.24 . The compound is characterized by the presence of a nitrobenzenesulfonyl group attached to a propanoic acid moiety .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9NO6S/c1-6(9(11)12)17(15,16)8-4-2-7(3-5-8)10(13)14/h2-6H,1H3,(H,11,12) . This indicates that the molecule consists of a propanoic acid group (C3H6O2) and a 4-nitrobenzenesulfonyl group (C6H4NO5S). The propanoic acid group is attached to the sulfonyl sulfur atom of the 4-nitrobenzenesulfonyl group .

Scientific Research Applications

Reactions with Thiols

The reaction of nitrosobenzenes, including derivatives like 2-(4-Nitrobenzenesulfonyl)propanoic acid, with thiols has been studied. In alcoholic media like 2-propanol, this reaction can lead to the formation of azoxybenzenes and anilines. These reactions are significant due to the rapid coupling into covalent adducts like N-hydroxysulfenamides, which can further decay into various intermediates and final products (Montanari, Paradisi, & Scorrano, 1999).

Arylsulfonation Reactions

The arylsulfonation of aminobenzoic acids with compounds like m-and p-nitrobenzenesulfonyl chlorides, related to this compound, has been researched. This involves the reaction of the uncharged and anionic forms of these acids in water-2-propanol systems. Such reactions are key in understanding the kinetics and mechanisms of these sulfonation processes (Kustova, Kuritsyn, & Khripkova, 2001).

Synthesis of Nitrogenous Heterocycles

2- and 4-Nitrobenzenesulfonyl groups, similar to this compound, are utilized as protecting/activating agents in the synthesis of primary amines and nitrogenous heterocycles. These compounds are integral in synthesizing diverse heterocycles, demonstrating their wide application in organic synthesis and pharmaceutical research (Schütznerová & Krchňák, 2017).

Solid-Phase Synthesis Applications

Polymer-supported benzenesulfonamides, prepared from primary amines and 2/4-nitrobenzenesulfonyl chloride, have been used in various chemical transformations, including rearrangements to yield different privileged scaffolds. This highlights the role of such compounds in innovative chemical synthesis techniques (Fülöpová & Soural, 2015).

Cleavage of Nitrobenzenesulfonyl Groups

Studies on the cleavage of 2- and 4-nitrobenzenesulfonyl groups, closely related to this compound, have been conducted. This research focuses on the effectiveness of various thiols in cleaving these groups, which is crucial for selective protection and activation of amines in synthetic chemistry (Matoba, Kajimoto, & Node, 2008).

Enhancement of Analytical Detection

4-Nitrobenzenesulfonyl chloride, a compound related to this compound, has been used to enhance the detection responses of estrogens in liquid chromatography-mass spectrometry. This showcases its application in improving analytical techniques for biological substances (Higashi et al., 2006).

Properties

IUPAC Name

2-(4-nitrophenyl)sulfonylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6S/c1-6(9(11)12)17(15,16)8-4-2-7(3-5-8)10(13)14/h2-6H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLXXAYGPKDGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.